3-(2-Methoxyphenyl)furan
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Overview
Description
3-(2-Methoxyphenyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. The presence of a methoxyphenyl group at the 3-position of the furan ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)furan can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-methoxyphenyl)acetaldehyde with a suitable reagent under acidic conditions. Another approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
3-(2-Methoxyphenyl)furan has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)furan: Similar structure but with the methoxyphenyl group at the 2-position.
3-(4-Methoxyphenyl)furan: Similar structure but with the methoxyphenyl group at the 4-position.
2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions.
Uniqueness
3-(2-Methoxyphenyl)furan is unique due to the specific positioning of the methoxyphenyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other furan derivatives and contributes to its specific applications in research and industry .
Properties
CAS No. |
259266-91-6 |
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Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)furan |
InChI |
InChI=1S/C11H10O2/c1-12-11-5-3-2-4-10(11)9-6-7-13-8-9/h2-8H,1H3 |
InChI Key |
DBYYXIMBVPQDSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=COC=C2 |
Origin of Product |
United States |
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